

Application Notes and Protocols for GNE-495 in a Retinal Angiogenesis Model

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Compound of Interest

Compound Name: GNE-495

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Introduction

Retinal neovascularization, the abnormal growth of new blood vessels in the retina, is a hallmark of several blinding eye diseases, including proliferative diabetic retinopathy and retinopathy of prematurity. The Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a critical regulator of angiogenesis. **GNE-495** is a potent and selective small molecule inhibitor of MAP4K4, demonstrating efficacy in preclinical models of retinal angiogenesis.[1] These application notes provide detailed protocols for utilizing **GNE-495** in the widely used mouse model of oxygen-induced retinopathy (OIR), a valuable tool for studying retinal neovascularization.

Mechanism of Action

GNE-495 is a potent and selective inhibitor of MAP4K4 with a reported IC₅₀ of 3.7 nM.[2] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, cell migration, and angiogenesis. In the context of retinal angiogenesis, MAP4K4 signaling in endothelial cells is critical for proper vascular development and response to angiogenic cues. Inhibition of MAP4K4 by **GNE-495** has been shown to delay retinal vascular outgrowth and induce abnormal retinal vascular morphology, phenocopying the effects observed in MAP4K4 knockout mice.[1] This suggests that **GNE-495** exerts its anti-angiogenic effects by directly targeting a key signaling node in endothelial cells.

Data Presentation

The following table summarizes the key in vitro and in vivo parameters of **GNE-495**.

Parameter	Value	Reference
Target	Mitogen-Activated Protein Kinase Kinase 4 (MAP4K4)	[2]
IC50	3.7 nM	[2]
In Vivo Model	Oxygen-Induced Retinopathy (OIR) in Neonatal Mice	[1][3]
Administration Route	Intraperitoneal (IP) Injection	[2][4]
Effective Doses (In Vivo)	25 and 50 mg/kg	[2][4]
Reported In Vivo Effects	Delayed retinal vascular outgrowth, abnormal retinal vascular morphology, reduction in neovascular tufts.	[1]

Experimental Protocols

Protocol 1: Preparation of **GNE-495** for In Vivo Administration

This protocol describes the preparation of **GNE-495** for intraperitoneal injection in neonatal mice, based on a commonly used formulation for poorly soluble compounds.

Materials:

- **GNE-495** (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile

- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Prepare a stock solution of **GNE-495** in DMSO.
 - Due to the high doses required for in vivo experiments (25-50 mg/kg), a concentrated stock solution is recommended. For example, to prepare a 22 mg/mL stock solution, dissolve 22 mg of **GNE-495** in 1 mL of sterile DMSO.
 - Vortex or sonicate briefly to ensure complete dissolution.
- Prepare the vehicle solution.
 - The final vehicle composition will be a ratio of DMSO, PEG300, Tween-80, and saline. A commonly used and effective formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Prepare the final **GNE-495** injection solution.
 - To prepare 1 mL of the final injection solution, follow these steps in a sterile microcentrifuge tube: a. Add 400 µL of sterile PEG300. b. Add 100 µL of the 22 mg/mL **GNE-495** stock solution in DMSO. c. Mix thoroughly by gentle vortexing. d. Add 50 µL of sterile Tween-80. e. Mix again by gentle vortexing. f. Add 450 µL of sterile saline. g. Vortex gently until the solution is clear and homogenous. This will yield a final **GNE-495** concentration of 2.2 mg/mL.
- Administration.
 - The final solution is now ready for intraperitoneal injection into neonatal mice. The injection volume will depend on the weight of the pup and the desired dose. For a 25 mg/kg dose in

a 5-gram pup, the required dose is 125 µg, which corresponds to an injection volume of approximately 57 µL.

Note: Always prepare the final injection solution fresh on the day of use. The DMSO stock solution can be stored at -20°C for short periods.

Protocol 2: Oxygen-Induced Retinopathy (OIR) Model and GNE-495 Administration

This protocol outlines the induction of OIR in neonatal mice and the administration of **GNE-495** to assess its anti-angiogenic effects.

Materials:

- C57BL/6J neonatal mice and nursing mothers
- Oxygen chamber with an oxygen controller
- **GNE-495** injection solution (prepared as in Protocol 1)
- Vehicle control solution (prepared as in Protocol 1, without **GNE-495**)
- Insulin syringes with 30-gauge needles
- Anesthesia (e.g., isoflurane or hypothermia for neonatal mice)
- Dissecting microscope
- Fluorescein-dextran (for visualization of retinal vasculature)
- Paraformaldehyde (PFA) for fixation
- Staining reagents (e.g., Isolectin B4)

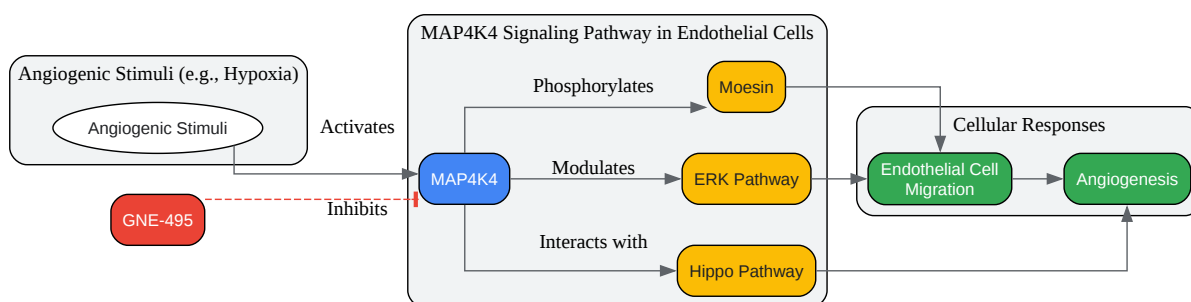
Procedure:

- Induction of OIR.

- On postnatal day 7 (P7), place the neonatal mice and their nursing mother into a hyperoxic chamber maintained at 75% oxygen.
- On postnatal day 12 (P12), return the mice to normoxic (room air) conditions. This transition to relative hypoxia induces retinal neovascularization.
- **GNE-495 Administration.**
 - From P12 to P16, administer **GNE-495** or vehicle control via intraperitoneal injection once daily.
 - Dosing: Administer **GNE-495** at 25 mg/kg or 50 mg/kg body weight. The vehicle control group should receive an equivalent volume of the vehicle solution.
 - Injection Technique: Briefly anesthetize the pups (e.g., via hypothermia). Gently restrain the pup and perform the intraperitoneal injection into the lower abdominal quadrant, being careful to avoid internal organs.
- Tissue Collection and Analysis.
 - On P17, the peak of neovascularization, euthanize the mice.
 - Enucleate the eyes and fix them in 4% PFA for 1-2 hours.
 - Dissect the retinas.
 - For visualization of the vasculature, mice can be perfused with fluorescein-dextran prior to euthanasia.
 - Stain the retinal flat mounts with a vascular endothelium marker, such as Isolectin B4, to visualize the entire retinal vasculature.
- Quantification of Retinal Neovascularization.
 - Capture images of the retinal flat mounts using a fluorescence microscope.
 - Quantify the following parameters using image analysis software (e.g., ImageJ):

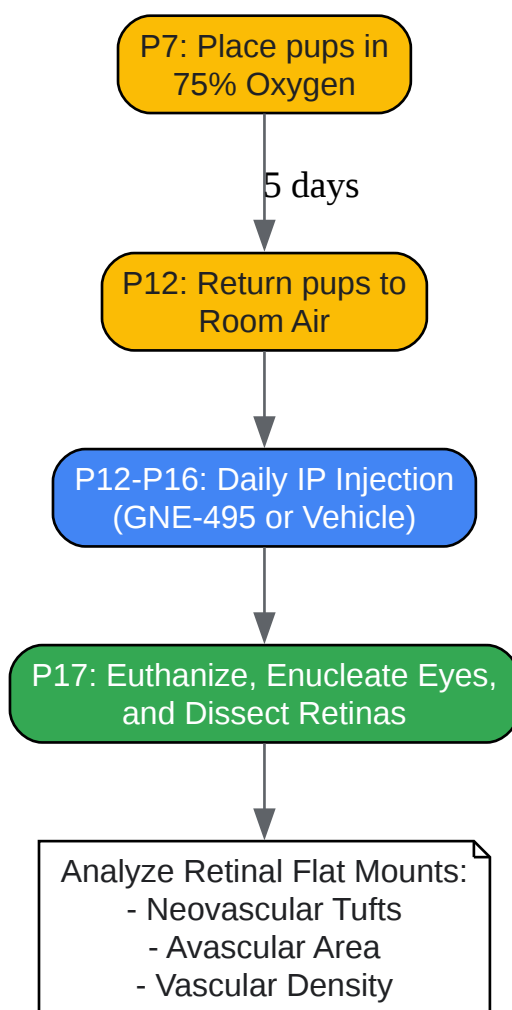
- Neovascular tufts: Measure the total area of neovascular tufts.
- Avascular area: Measure the total avascular area in the central retina.
- Vascular density: Analyze the density of the vascular network in different regions of the retina.
- Compare the quantified data between the **GNE-495** treated groups and the vehicle control group.

Mandatory Visualizations



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Caption: **GNE-495** inhibits MAP4K4 signaling in retinal angiogenesis.



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Caption: Experimental workflow for the OIR model with **GNE-495** treatment.

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